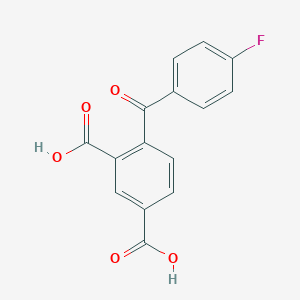![molecular formula C7H6N2OS2 B025969 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one CAS No. 108310-74-3](/img/structure/B25969.png)
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide.
Mecanismo De Acción
The mechanism of action of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is not fully understood. However, studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits low toxicity and is well-tolerated by living organisms. This compound has been shown to have a moderate inhibitory effect on human liver microsomal cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been shown to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its high purity and good yields. Additionally, this compound exhibits low toxicity and is well-tolerated by living organisms. However, one of the limitations of using 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one. One direction is to investigate its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has potential applications in various fields of scientific research. This compound is synthesized using a unique method that involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. Studies have shown that 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential as a photosensitizer and fluorescent probe. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves the reaction of 2-mercapto-4H-thiazolo[3,2-a]pyridin-3-one with methyl iodide. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one in good yields and high purity.
Aplicaciones Científicas De Investigación
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy. Additionally, 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
108310-74-3 |
|---|---|
Nombre del producto |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
Fórmula molecular |
C7H6N2OS2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-6-5(12-7)4(10)2-3-8-6/h2-3H,1H3,(H,8,10) |
Clave InChI |
NGGUIXPRVVWSFP-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C(=O)C=CN2 |
SMILES canónico |
CSC1=NC2=C(S1)C(=O)C=CN2 |
Sinónimos |
Thiazolo[4,5-b]pyridin-7-ol, 2-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




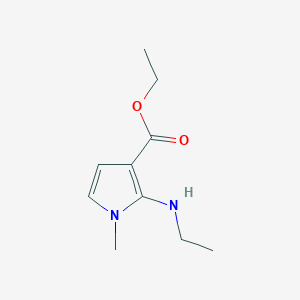
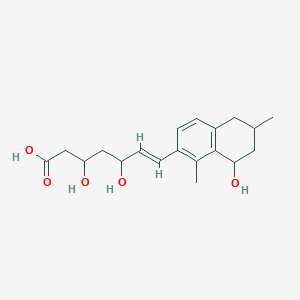
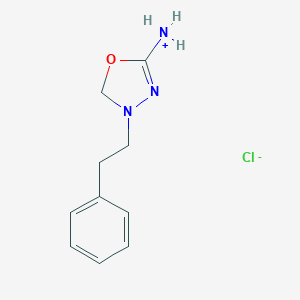

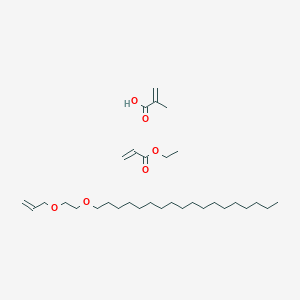
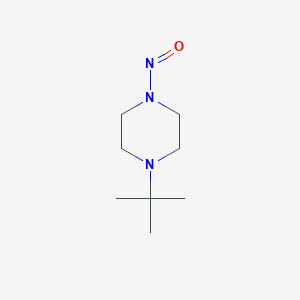
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
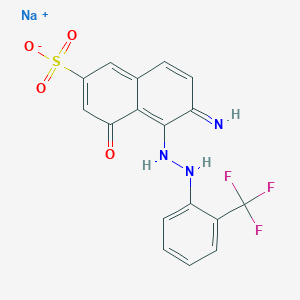
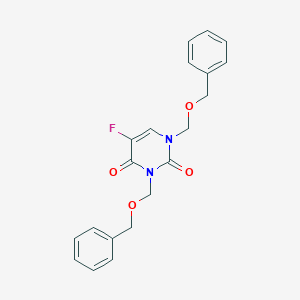
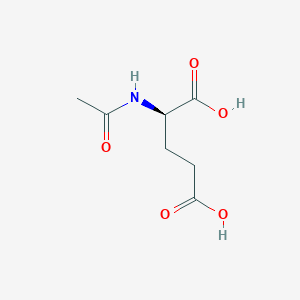
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)

